molecular formula C13H20N2O2 B2672528 tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate CAS No. 2138390-36-8

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

Cat. No. B2672528
CAS RN: 2138390-36-8
M. Wt: 236.315
InChI Key: FWJKADYAWGZXTO-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2138390-36-8 . It has a molecular weight of 236.31 . The compound is in liquid form .


Physical And Chemical Properties Analysis

“tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate” is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

a. Crizotinib Synthesis: Crizotinib, an FDA-approved drug for treating non-small cell lung cancer (NSCLC), relies on this compound as an intermediate. The synthesis involves several steps, with tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate playing a crucial role .

b. Vandetanib Intermediate: Vandetanib, used in the treatment of thyroid cancer, also utilizes tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate as a key intermediate. Its synthesis involves acylation, sulfonation, and substitution steps .

Conclusion

Tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate plays a multifaceted role in scientific research, spanning drug development, organic synthesis, and materials science. Its unique structure and reactivity make it an intriguing compound for further exploration and application.

Safety and Hazards

The safety information available indicates that “tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate” is potentially dangerous . The compound has been assigned the signal word “Danger” and is associated with various hazard statements .

properties

IUPAC Name

tert-butyl 4-(1-cyanoethenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h11H,1,5-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJKADYAWGZXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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